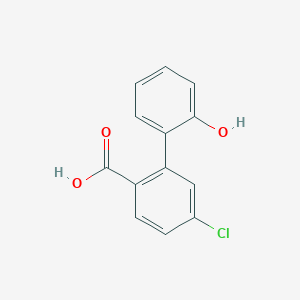
4-Chloro-2-(2-hydroxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2-hydroxyphenyl)benzoic acid, or 4-CPA, is a synthetic organic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of 157-158°C and a molecular weight of 246.59 g/mol. 4-CPA is a versatile compound with a wide range of scientific applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
4-CPA has several scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It is also used in the synthesis of polymers and in the preparation of azo dyes. In addition, 4-CPA is used in the synthesis of a variety of organic compounds, such as esters and amides. Additionally, 4-CPA is used in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticonvulsants.
Mechanism of Action
The mechanism of action of 4-CPA is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. Additionally, 4-CPA is thought to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation. Furthermore, 4-CPA is thought to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
4-CPA has several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. Furthermore, 4-CPA has been shown to inhibit the production of thromboxane, which is involved in the regulation of blood clotting. Additionally, 4-CPA has been shown to inhibit the production of histamine, which is involved in the regulation of allergic reactions.
Advantages and Limitations for Lab Experiments
The main advantage of 4-CPA in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, 4-CPA is not suitable for use in experiments involving human subjects due to its potential toxicity. Additionally, 4-CPA is not suitable for use in experiments involving animals due to its potential toxicity.
Future Directions
Given its wide range of scientific applications, 4-CPA has the potential to be used in a variety of future directions. One potential direction is the development of new drugs and treatments for a variety of diseases and conditions. Additionally, 4-CPA could be used in the development of new dyes and fragrances. Furthermore, 4-CPA could be used in the development of new polymers and azo dyes. Additionally, 4-CPA could be used in the development of new organic compounds, such as esters and amides. Finally, 4-CPA could be used in the development of new pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.
Synthesis Methods
4-CPA can be synthesized in several ways. One method is the direct condensation of 4-chlorobenzoic acid and 2-hydroxybenzaldehyde. This reaction is catalyzed by a strong acid such as sulfuric acid and is heated to a temperature of 120-130°C. Another method is the condensation of 4-chlorobenzoic acid and 2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction is carried out at a temperature of 120-130°C and is typically completed in a few hours.
properties
IUPAC Name |
4-chloro-2-(2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFWAOUDFKZNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688684 |
Source


|
| Record name | 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-81-0 |
Source


|
| Record name | 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














